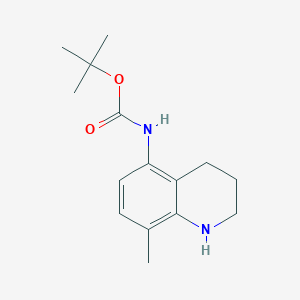
Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds like tert-Butyl carbamate involves the use of Boc anhydride (0.8mmol) and ethanol (3.5mL). The reaction mixture is cooled in an ice bath, and then 70% aqueous ammonia solution (0.6mL) is slowly added. The mixture is stirred at about 0°C for 1 hour, then transferred to room temperature and stirred for 18 hours .Molecular Structure Analysis
The molecular structure of tert-Butyl carbamate, a related compound, is available as a 2D Mol file or as a computed 3D SD file . The molecular formula of “Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate” is C15H22N2O2 .Chemical Reactions Analysis
Tert-Butyl carbamate is used in palladium-catalyzed synthesis of N-Boc-protected anilines. It was also used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical And Chemical Properties Analysis
Tert-Butyl carbamate, a related compound, is a white to slightly yellow needle-like substance. It is soluble in polar solvents such as N,N-dimethylformamide and alcohols, but not easily soluble in nonpolar solvents such as alkanes .Scientific Research Applications
Corrosion Protection
A study by Faydy et al. (2019) investigated the synthesis of new organic compounds based on 8-hydroxyquinoline, similar in structure to Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate. These compounds were evaluated as corrosion inhibitors for carbon steel in hydrochloric acid solutions. The research found that these compounds act as mixed-type inhibitors, with their adsorption on the carbon steel surface following Langmuir adsorption isotherm. The study also utilized DFT calculations and Monte Carlo simulation to establish a theoretical relationship between molecular structure and inhibition efficiency (Faydy et al., 2019).
Medicinal Chemistry
O’Neill et al. (2009) discussed N-tert-Butyl isoquine (GSK369796), a 4-aminoquinoline drug candidate designed based on chemical, toxicological, pharmacokinetic, and pharmacodynamic considerations for the treatment of malaria. This compound showcases the application of quinoline derivatives in developing affordable and effective antimalarial drugs for the 21st century. The molecule underwent a full preclinical development program, highlighting the potential of related compounds in medicinal chemistry (O’Neill et al., 2009).
Synthetic Chemistry
Research by Orito et al. (2000) and Talk et al. (2016) delves into the synthesis of substituted tetrahydroisoquinolines, demonstrating the chemical versatility and reactivity of tetrahydroquinoline derivatives in producing a variety of chemical structures. These studies show the applications of such compounds in synthetic chemistry, including methodologies for creating complex molecular architectures (Orito et al., 2000); (Talk et al., 2016).
Charge Transfer and Photophysics
A study by Baciocchi et al. (2006) and another by Zachariasse et al. (2004) highlight the role of quinoline derivatives in studying charge transfer mechanisms and photophysics. These studies provide insights into the electronic properties of quinoline derivatives and their interactions with light, contributing to our understanding of their potential applications in materials science and photochemistry (Baciocchi et al., 2006); (Zachariasse et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various cellular targets, influencing cell growth and proliferation .
Mode of Action
It’s known that similar compounds can induce apoptosis and cause cell cycle arrests in certain cell lines .
Biochemical Pathways
Compounds with similar structures have been shown to influence various cellular pathways, leading to changes in cell growth and proliferation .
Pharmacokinetics
It’s known that the compound is soluble in methylene chloride, chloroform, and alcohols, and slightly soluble in petroleum ether and water . This solubility profile suggests that the compound may have good bioavailability.
Result of Action
Similar compounds have been shown to induce apoptosis and cause cell cycle arrests in certain cell lines .
Action Environment
The action, efficacy, and stability of Tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-YL)carbamate can be influenced by various environmental factors. For instance, the compound should be stored in a sealed, dry environment at room temperature . The compound’s solubility in different solvents also suggests that its action and efficacy could be influenced by the cellular environment’s polarity .
properties
IUPAC Name |
tert-butyl N-(8-methyl-1,2,3,4-tetrahydroquinolin-5-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10-7-8-12(11-6-5-9-16-13(10)11)17-14(18)19-15(2,3)4/h7-8,16H,5-6,9H2,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVPOHVXQAUDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)OC(C)(C)C)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-(2-(cyclopentylthio)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2869845.png)
![[(2S,3S)-3-(2-Iodophenyl)oxiran-2-yl]methanol](/img/structure/B2869849.png)
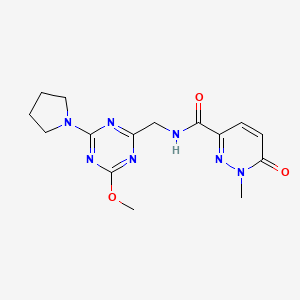
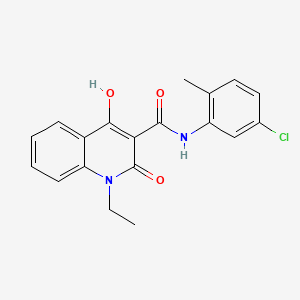
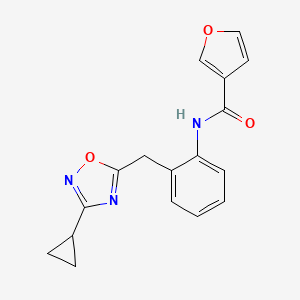

![N-(1-cyanocyclohexyl)-2-[(2-hydroxypropyl)(phenyl)amino]-N-methylacetamide](/img/structure/B2869858.png)
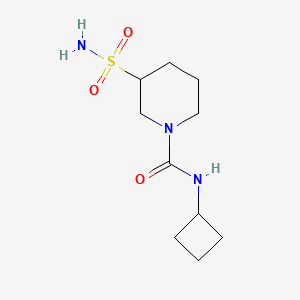

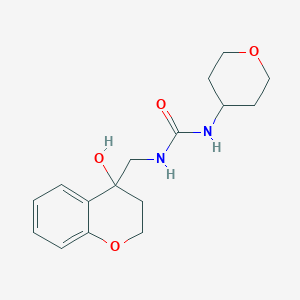
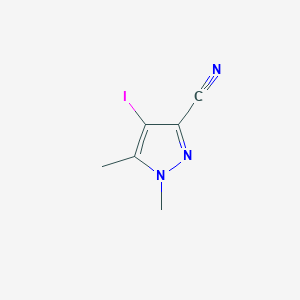
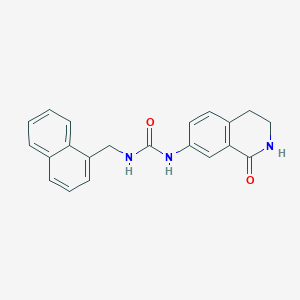
![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B2869865.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2869866.png)